Cas no 374064-06-9 (1H-Indole-3-ethanamine,2-(4-pyridinyl)-, hydrochloride (1:1))
1H-Indole-3-ethanamine,2-(4-pyridinyl)-, hydrochloride (1:1) Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indole-3-ethanamine,2-(4-pyridinyl)-, hydrochloride (1:1)
- 2-(2-PYRIDIN-4-YL-1H-INDOL-3-YL)ETHANAMINE MONOHYDROCHLORIDE
- 2-(2-pyridin-4-yl-1H-indol-3-yl)ethanamine,hydrochloride
- 2-(2-PYRIDIN-4-YL-1H-INDOL-3-YL)ETHYLAMINE HYDROCHLORIDE
- GL-0043
- 2-[2-(Pyridin-4-yl)-1H-indol-3-yl]ethan-1-amine--hydrogen chloride (1/1)
- 2-(2-(pyridin-4-yl)-1h-indol-3-yl)ethanaminehydrochloride
- DTXSID40377985
- 2-(2-pyridin-4-yl-1H-indol-3-yl)ethanamine;hydrochloride
- MFCD06245345
- AKOS005257505
- 2-(2-(pyridin-4-yl)-1h-indol-3-yl)ethanamine hydrochloride
- 2-[2-(pyridin-4-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride
- 374064-06-9
-
- Inchi: 1S/C15H15N3.ClH/c16-8-5-13-12-3-1-2-4-14(12)18-15(13)11-6-9-17-10-7-11;/h1-4,6-7,9-10,18H,5,8,16H2;1H
- InChI Key: DJWRMMDPJLNZMK-UHFFFAOYSA-N
- SMILES: Cl.N1C2C=CC=CC=2C(CCN)=C1C1C=CN=CC=1
Computed Properties
- Exact Mass: 273.10300
- Monoisotopic Mass: 273.1032752g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 263
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.7Ų
Experimental Properties
- Boiling Point: 479.8°Cat760mmHg
- Flash Point: 275.6°C
- PSA: 54.70000
- LogP: 4.23340
1H-Indole-3-ethanamine,2-(4-pyridinyl)-, hydrochloride (1:1) Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1H-Indole-3-ethanamine,2-(4-pyridinyl)-, hydrochloride (1:1) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR01508-500mg |
2-(2-Pyridin-4-yl-1H-indol-3-yl)ethylamine hydrochloride |
374064-06-9 | 500mg |
£263.00 | 2023-09-02 | ||
| Chemenu | CM237598-500mg |
2-(2-(Pyridin-4-yl)-1H-indol-3-yl)ethanamine hydrochloride |
374064-06-9 | 95%+ | 500mg |
$890 | 2023-02-02 | |
| Chemenu | CM237598-10g |
2-(2-(Pyridin-4-yl)-1H-indol-3-yl)ethanamine hydrochloride |
374064-06-9 | 95%+ | 10g |
$4745 | 2023-02-02 | |
| A2B Chem LLC | AF70087-500mg |
2-(2-(Pyridin-4-yl)-1H-indol-3-yl)ethanamine hydrochloride |
374064-06-9 | 95% | 500mg |
$459.00 | 2023-12-30 | |
| A2B Chem LLC | AF70087-1g |
2-(2-(Pyridin-4-yl)-1H-indol-3-yl)ethanamine hydrochloride |
374064-06-9 | 95+% | 1g |
$1190.00 | 2024-04-20 | |
| A2B Chem LLC | AF70087-2g |
2-(2-(Pyridin-4-yl)-1H-indol-3-yl)ethanamine hydrochloride |
374064-06-9 | 95+% | 2g |
$1618.00 | 2024-04-20 | |
| A2B Chem LLC | AF70087-5g |
2-(2-(Pyridin-4-yl)-1H-indol-3-yl)ethanamine hydrochloride |
374064-06-9 | 95+% | 5g |
$2293.00 | 2024-04-20 | |
| A2B Chem LLC | AF70087-10g |
2-(2-(Pyridin-4-yl)-1H-indol-3-yl)ethanamine hydrochloride |
374064-06-9 | 95+% | 10g |
$2878.00 | 2024-04-20 | |
| A2B Chem LLC | AF70087-25g |
2-(2-(Pyridin-4-yl)-1H-indol-3-yl)ethanamine hydrochloride |
374064-06-9 | 95+% | 25g |
$4250.00 | 2024-04-20 | |
| A2B Chem LLC | AF70087-50g |
2-(2-(Pyridin-4-yl)-1H-indol-3-yl)ethanamine hydrochloride |
374064-06-9 | 95+% | 50g |
$6028.00 | 2024-04-20 |
1H-Indole-3-ethanamine,2-(4-pyridinyl)-, hydrochloride (1:1) Related Literature
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
Additional information on 1H-Indole-3-ethanamine,2-(4-pyridinyl)-, hydrochloride (1:1)
Comprehensive Overview of 1H-Indole-3-ethanamine,2-(4-pyridinyl)-, hydrochloride (1:1) (CAS No. 374064-06-9)
The compound 1H-Indole-3-ethanamine,2-(4-pyridinyl)-, hydrochloride (1:1), with CAS No. 374064-06-9, is a chemically synthesized derivative of indole, a heterocyclic structure widely recognized for its significance in medicinal chemistry and pharmaceutical research. This compound features a unique combination of indole and pyridine moieties, which are known to contribute to its potential biological activities. The hydrochloride salt form enhances its solubility and stability, making it a valuable candidate for further scientific exploration.
In recent years, the interest in indole derivatives has surged due to their diverse pharmacological properties, including potential applications in neuroscience and metabolic research. Researchers are particularly intrigued by the pyridinyl substitution in this compound, as it may influence receptor binding affinity and selectivity. The CAS No. 374064-06-9 has been referenced in several studies investigating novel therapeutic agents, aligning with the growing demand for innovative small molecules in drug discovery.
The structural attributes of 1H-Indole-3-ethanamine,2-(4-pyridinyl)-, hydrochloride (1:1) make it a subject of interest in computational chemistry and molecular modeling. With advancements in AI-driven drug design, this compound has been analyzed for its potential interactions with biological targets, such as enzymes and receptors. Its indole-3-ethanamine backbone is reminiscent of neurotransmitters, sparking curiosity about its possible effects on neurological pathways.
From a synthetic perspective, the preparation of CAS No. 374064-06-9 involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve high purity. The pharmaceutical industry emphasizes the importance of scalable and reproducible synthesis methods, and this compound serves as a benchmark for optimizing such processes. Its hydrochloride salt form is particularly advantageous for formulation development, ensuring consistent bioavailability in preclinical studies.
Environmental and safety considerations are also critical when working with 1H-Indole-3-ethanamine,2-(4-pyridinyl)-, hydrochloride (1:1). While it is not classified as a hazardous material, proper handling and disposal protocols must be followed to minimize any potential risks. Researchers are encouraged to consult material safety data sheets (MSDS) and adhere to laboratory best practices when handling this compound.
The versatility of CAS No. 374064-06-9 extends to its potential applications in agrochemical research. Indole derivatives have historically played a role in plant growth regulation, and this compound's unique structure may offer new insights into crop protection strategies. As sustainable agriculture gains traction, the exploration of such molecules could contribute to the development of eco-friendly solutions.
In summary, 1H-Indole-3-ethanamine,2-(4-pyridinyl)-, hydrochloride (1:1) represents a fascinating intersection of chemistry and biology. Its CAS No. 374064-06-9 is a gateway to understanding the broader implications of indole-based compounds in science and industry. Whether in drug discovery, computational analysis, or agricultural innovation, this molecule continues to inspire research and development efforts worldwide.
374064-06-9 (1H-Indole-3-ethanamine,2-(4-pyridinyl)-, hydrochloride (1:1)) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)